4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one
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Overview
Description
4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one is an organic compound with a complex structure that includes a hydroxy group, dimethyl groups, and a pentenyl side chain. This compound is notable for its unique oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of these functional groups and the ring structure makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with an amine and a carbonyl compound to form the oxazolidinone ring. The reaction conditions often include the use of catalysts such as trimethylaluminum or L-proline to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired purity and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine or alcohol.
Substitution: The methyl and pentenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxazolidinone ring can produce an amine.
Scientific Research Applications
4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, coatings, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The hydroxy and methyl groups can also participate in various biochemical pathways, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Another compound with a hydroxy group and a similar carbon skeleton.
5-Hepten-2-one, 4,6-dimethyl-: A compound with a similar pentenyl side chain but different functional groups.
Uniqueness
4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one is unique due to its oxazolidinone ring, which is not commonly found in many organic compounds. This ring structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)6-5-7-10(3)11(4,14)12-9(13)15-10/h6,14H,5,7H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLBQWQXNGKNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C(NC(=O)O1)(C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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